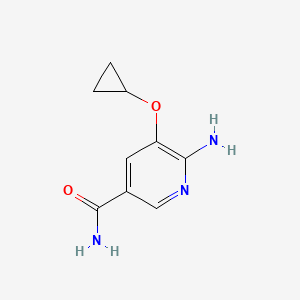
6-Amino-5-cyclopropoxynicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-5-cyclopropoxynicotinamide is a chemical compound with the molecular formula C9H11N3O2 and a molecular weight of 193.20 g/mol It is a derivative of nicotinamide and features a cyclopropoxy group attached to the nicotinamide ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-cyclopropoxynicotinamide can be achieved through several methods. One common approach involves the condensation of 5,6-diaminouracil derivatives with various carboxylic acids using a non-hazardous coupling reagent such as COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate). This method is efficient and versatile, allowing for the precipitation of pure products within 5 to 10 minutes of reaction time .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. The use of advanced preparation technologies and optimized washing processes can enhance the efficiency and cost-effectiveness of the production .
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-cyclopropoxynicotinamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the amino and cyclopropoxy groups, which can participate in different chemical transformations.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
6-Amino-5-cyclopropoxynicotinamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Amino-5-cyclopropoxynicotinamide involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of NADP±dependent enzymes, such as 6-phosphogluconate dehydrogenase, leading to ATP depletion and interference with glycolysis . This inhibition can result in the synergistic killing of cancer cells when combined with DNA-crosslinking agents like cisplatin .
Comparison with Similar Compounds
Similar Compounds
6-Aminonicotinamide: A monocarboxylic acid amide resulting from the formal condensation of the carboxy group of 6-aminonicotinic acid with ammonia.
6-Amino-5-carboxamidouracils: Precursors for the preparation of 8-substituted xanthines, synthesized by condensation of 5,6-diaminouracil derivatives with carboxylic acids.
Uniqueness
6-Amino-5-cyclopropoxynicotinamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in scientific research and industry.
Properties
Molecular Formula |
C9H11N3O2 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
6-amino-5-cyclopropyloxypyridine-3-carboxamide |
InChI |
InChI=1S/C9H11N3O2/c10-8-7(14-6-1-2-6)3-5(4-12-8)9(11)13/h3-4,6H,1-2H2,(H2,10,12)(H2,11,13) |
InChI Key |
CEJNOKVNGDXDNF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(N=CC(=C2)C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


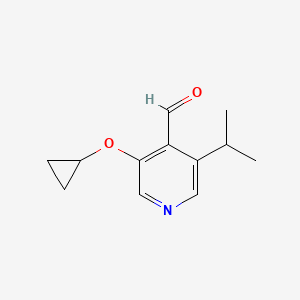
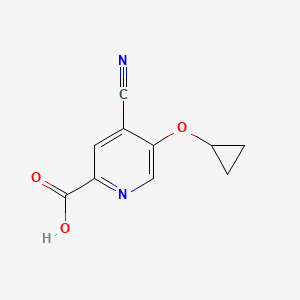


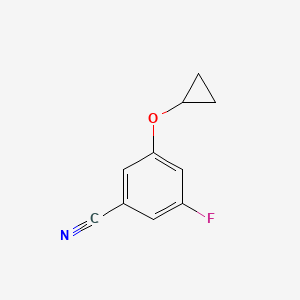
![Cyclohexyl (1-{[4-(2-methylpropoxy)phenyl]carbonyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B14808638.png)
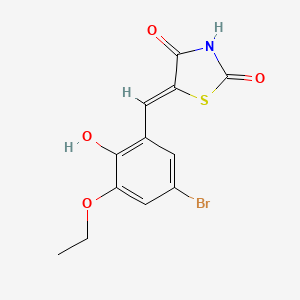
![N'~1~,N'~4~-bis[(2,4-dichlorophenyl)carbonyl]benzene-1,4-dicarbohydrazide](/img/structure/B14808647.png)
![3-bromo-4-tert-butyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B14808655.png)
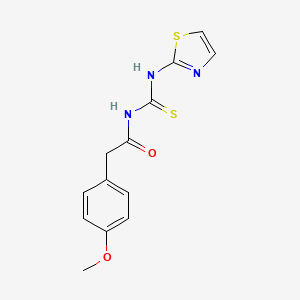

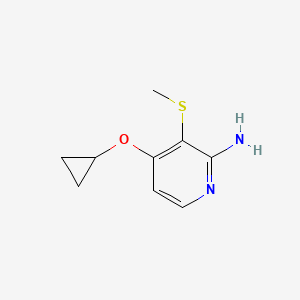
![N-{(E)-[4-(methylsulfanyl)phenyl]methylidene}pyridin-2-amine](/img/structure/B14808687.png)

